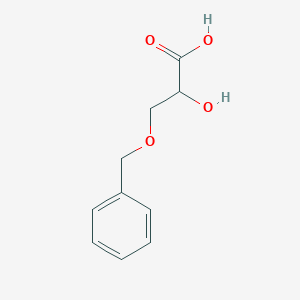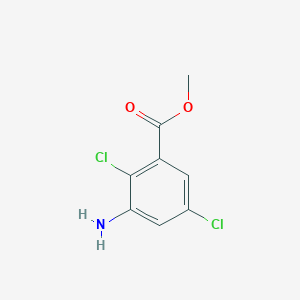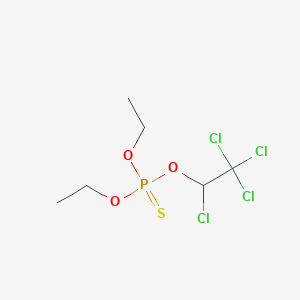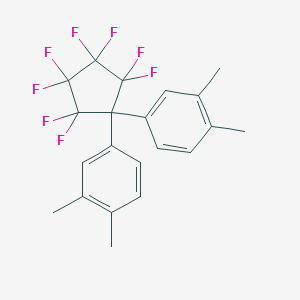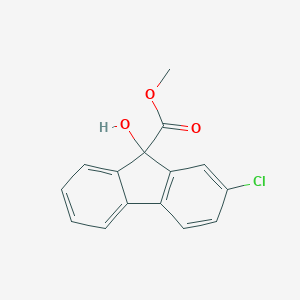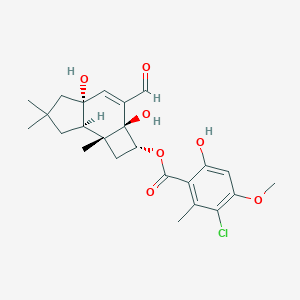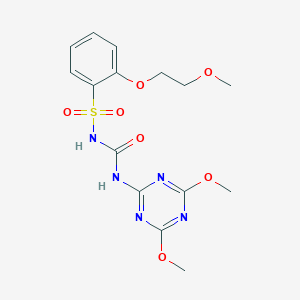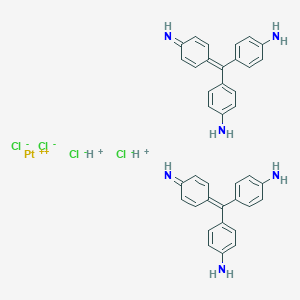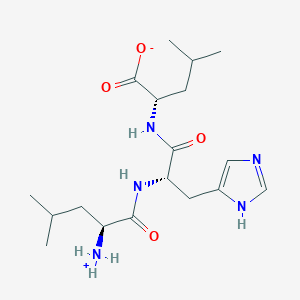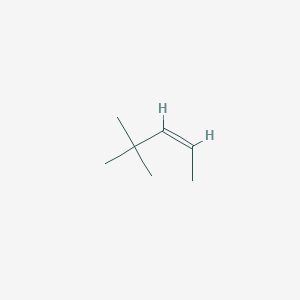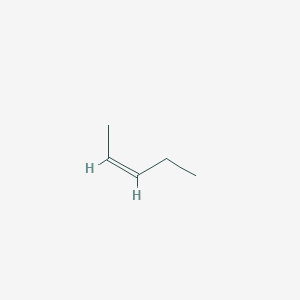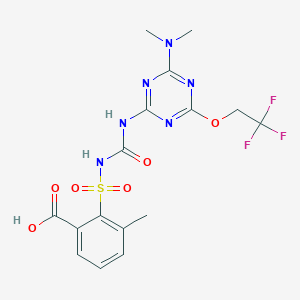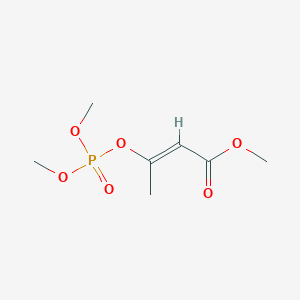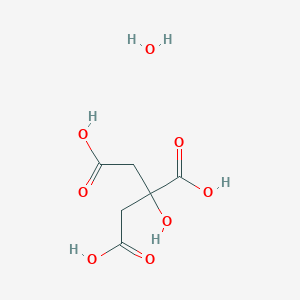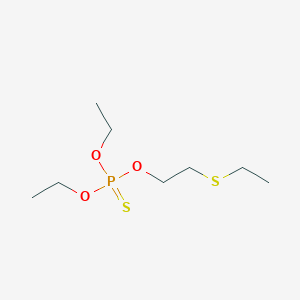
Demeton-O
Übersicht
Beschreibung
Demeton-O is a synthetic organic thiophosphate compound that is used as a pesticide . It is characterized as a colorless oily liquid, and exposure occurs by inhalation, ingestion, or contact .
Molecular Structure Analysis
Demeton-O has the molecular formula C8H19O3PS2 . Its molecular weight is 258.3 g/mol . The IUPAC name for Demeton-O is diethoxy-(2-ethylsulfanylethoxy)-sulfanylidene-λ5-phosphane . The InChI string and the canonical SMILES for Demeton-O are InChI=1S/C8H19O3PS2/c1-4-9-12(13,10-5-2)11-7-8-14-6-3/h4-8H2,1-3H3 and CCOP(=S)(OCC)OCCSCC respectively .
Physical And Chemical Properties Analysis
Demeton-O has a density of 1.1±0.1 g/cm3 . Its boiling point is 297.2±42.0 °C at 760 mmHg . The vapour pressure of Demeton-O is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 51.6±3.0 kJ/mol . The flash point of Demeton-O is 133.6±27.9 °C . The index of refraction is 1.501 . The molar refractivity is 66.5±0.3 cm3 . It has 3 H bond acceptors and 9 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Calibration Framework for Discrete Element Model Parameters
Research has utilized genetic algorithms for the automated calibration of microscopic properties of modeled granular materials. This approach is significant in industrial-scale applications, optimizing computational time and accuracy. This method is applicable to various types of Discrete Element Method (DEM) simulation setups, suggesting potential relevance to studies involving substances like Demeton-O (Huy Do, A. M. Aragón, D. Schott, 2018).
Biosensor Development Using Organophosphorus Acid Anhydrolase
In a study aimed at detecting organophosphorus compounds like Demeton-O, researchers developed a biosensor using the enzyme organophosphorus acid anhydrolase (OPAA). This biosensor specifically detects fluorine-containing organophosphates by measuring the hydrolysis rate of such compounds (A. Simonian, J. Grimsley, A. W. Flounders, J. Schoeniger, T. Cheng, J. Defrank, J. Wild, 2001).
Electrochemical Detoxification of Phosphorothioate Pesticides
A study on electrochemical oxidation as a method for detoxifying phosphorothioate pesticides, including Demeton-S-methyl (closely related to Demeton-O), demonstrated its effectiveness. This method successfully reduced the concentration of these pesticides, suggesting a potential application for Demeton-O detoxification (A. Vlyssides, D. Arapoglou, S. Mai, E. M. Barampouti, 2005).
Biodegradation of Demeton-S-Methyl by Corynebacterium Glutamicum
Research on Corynebacterium glutamicum showed its capability to biotransform demeton-S-methyl, a compound structurally similar to Demeton-O. The process involved the reductive cleavage of an S-C bond, resulting in the accumulation of dimethyl thiophosphate in the culture medium. This indicates potential microbial pathways for Demeton-O biotransformation (L. Girbal, D. Hilaire, Sébastien Leduc, Laure Delery, J. Rols, N. Lindley, 2000).
Detection of Demeton in Surface Water
A method was established to detect Demeton in surface water using gas chromatography. The process was effective in separating components of Demeton, demonstrating good linearities and detection limits. This suggests potential environmental monitoring applications for detecting Demeton-O in aquatic environments (T. Fang, 2012).
Interaction Studies Between Hg(II) and Demeton S
A study on the interaction between Hg(II) and Demeton S, a compound similar to Demeton-O, using NMR spectroscopy provided insights into the chemical fate of organophosphorus pesticides in aquatic environments. The study highlighted the complexity of metal ion binding in such systems, which could be relevant for understanding the environmental behavior of Demeton-O (S. Pehkonen, Z. Judeh, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
diethoxy-(2-ethylsulfanylethoxy)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O3PS2/c1-4-9-12(13,10-5-2)11-7-8-14-6-3/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLIBALSRMUQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OCCSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O3PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041839 | |
| Record name | Demeton-O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Demeton-O | |
CAS RN |
298-03-3 | |
| Record name | Demeton-O | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demeton-O [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demeton-O | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Demeton-O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Demeton-O | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMETON-O | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H0T22KH9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



